1-Methyl-octahydro-1H-pyrrolo[2,3-c]pyridine dihydrochloride
CAS No.: 2126177-49-7
Cat. No.: VC11675761
Molecular Formula: C8H18Cl2N2
Molecular Weight: 213.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2126177-49-7 |
|---|---|
| Molecular Formula | C8H18Cl2N2 |
| Molecular Weight | 213.15 g/mol |
| IUPAC Name | 1-methyl-2,3,3a,4,5,6,7,7a-octahydropyrrolo[2,3-c]pyridine;dihydrochloride |
| Standard InChI | InChI=1S/C8H16N2.2ClH/c1-10-5-3-7-2-4-9-6-8(7)10;;/h7-9H,2-6H2,1H3;2*1H |
| Standard InChI Key | ZNGNHZVUDXXMJJ-UHFFFAOYSA-N |
| SMILES | CN1CCC2C1CNCC2.Cl.Cl |
| Canonical SMILES | CN1CCC2C1CNCC2.Cl.Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
The compound’s core structure consists of a pyrrole ring fused to a pyridine ring, both fully saturated (octahydro), with a methyl group at the 1-position. The dihydrochloride salt form enhances its stability and solubility in aqueous media . Key physicochemical parameters include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 213.15 g/mol |
| Parent Compound CID | 68080074 |
| Synonyms | MFCD30749378, AKOS037644690 |
The saturated bicyclic system confers rigidity, influencing its conformational behavior and interaction with biological targets .
Synthesis and Manufacturing
Synthetic Pathways
The preparation of 1-methyl-octahydro-1H-pyrrolo[2,3-c]pyridine dihydrochloride involves a multi-step sequence:
-
Acylation of Pyrrole: Reaction of pyrrole with acyl (bromo)acetylenes yields 2-(acylethynyl)pyrroles, introducing propargylamine to form N-propargylenaminones.
-
Cyclization: Intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide (DMSO) generates the bicyclic framework.
-
Salt Formation: Treatment with hydrochloric acid produces the dihydrochloride salt, isolated via crystallization .
Key challenges include controlling regio- and stereoselectivity during cyclization, with yields typically ranging from 45–60%.
Industrial Production
Scale-up processes utilize continuous flow reactors to enhance reaction efficiency and purity. Post-synthetic purification involves recrystallization from ethanol/water mixtures, achieving ≥97% purity .
Reactivity and Chemical Transformations
Oxidation and Reduction
-
Oxidation: Treatment with potassium permanganate () in acidic conditions oxidizes the pyrrolidine ring to a pyrrolidone, yielding pyridine-2,3-dione derivatives.
-
Reduction: Lithium aluminum hydride () reduces the pyridine ring to a piperidine, producing decahydro analogs.
Functionalization Reactions
The methyl group undergoes free-radical bromination with bromosuccinimide (NBS) to introduce bromine at the 1-position, enabling further cross-coupling reactions (e.g., Suzuki-Miyaura).
| Derivative | Cell Line (IC, µM) |
|---|---|
| 10t | HeLa: 0.12, MCF-7: 0.21 |
Mechanistic studies indicate G2/M cell cycle arrest and tubulin polymerization inhibition, disrupting mitotic spindle formation.
Neurological Applications
Preliminary assays suggest affinity for serotonin (5-HT) and dopamine (D) receptors, with values of 120 nM and 450 nM, respectively. These interactions position it as a candidate for treating mood disorders and neurodegenerative diseases.
Industrial and Research Applications
Organic Synthesis
The compound serves as a precursor to:
-
Ligands for asymmetric catalysis: Chiral variants facilitate enantioselective hydrogenation reactions.
-
Peptidomimetics: Its rigid scaffold mimics proline motifs in peptide-based drug design.
Material Science
Incorporation into ionic liquids enhances thermal stability (decomposition temperature >300°C), suitable for high-temperature electrochemical applications .
Comparative Analysis with Structural Analogs
1-Methyl-octahydro-1H-pyrrolo[3,2-c]pyridine Hydrochloride
This positional isomer (CAS 1461708-94-0) exhibits lower aqueous solubility (12 mg/mL vs. 34 mg/mL for the dihydrochloride) due to reduced hydrogen-bonding capacity.
Pyrrolo[1,2-a]pyrazines
Unlike the title compound, pyrrolo[1,2-a]pyrazines lack a pyridine ring, resulting in diminished π-π stacking interactions with aromatic drug targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume